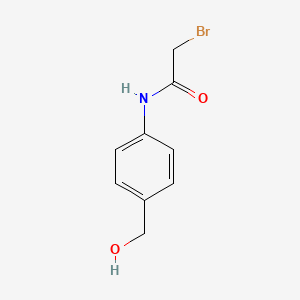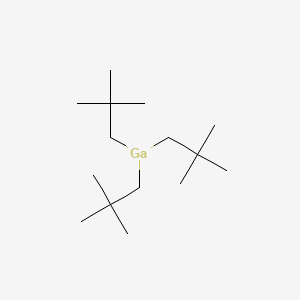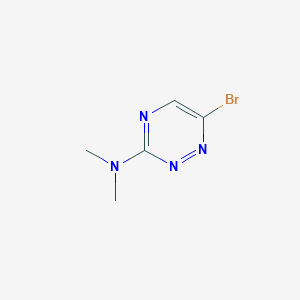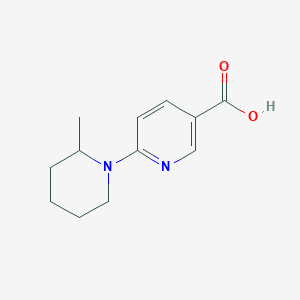
c-Met-IN-16
概述
描述
c-Met-IN-16 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple heterocyclic rings and fluorine atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
The synthesis of c-Met-IN-16 involves several steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 1-methyl-1H-pyrazole and [1,2,4]triazolo[4,3-a]pyridine.
Formation of Difluoro Intermediates: The difluoro intermediates are synthesized through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).
Cyclization and Coupling: The cyclization of imidazo[1,2-b]pyridazine and subsequent coupling with the difluoro intermediates are carried out under controlled conditions using catalysts and solvents like tetrahydrofuran (THF).
Final Coupling: The final step involves the coupling of the cyclopropanecarboxamide moiety with the previously synthesized intermediate
化学反应分析
c-Met-IN-16 undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents
科学研究应用
c-Met-IN-16 has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes
作用机制
The mechanism of action of c-Met-IN-16 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein-coupled receptors (GPCRs).
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its effects on biological systems
相似化合物的比较
c-Met-IN-16 can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline and 1-methylpyrazole-4-boronic acid pinacol ester share structural similarities.
属性
分子式 |
C21H17F2N9O |
|---|---|
分子量 |
449.4 g/mol |
IUPAC 名称 |
N-[6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H17F2N9O/c1-30-9-14(8-24-30)13-4-6-18-27-28-20(31(18)10-13)21(22,23)15-5-7-17-25-16(11-32(17)29-15)26-19(33)12-2-3-12/h4-12H,2-3H2,1H3,(H,26,33) |
InChI 键 |
RLLSEIXUTRQGNA-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=CN3C(=NN=C3C(C4=NN5C=C(N=C5C=C4)NC(=O)C6CC6)(F)F)C=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-(+)-7,8-difluoro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazine](/img/structure/B8631049.png)













